Methanesulfonic acid;2-phenylsulfanylethanol
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Overview
Description
Methanesulfonic acid;2-phenylsulfanylethanol is a compound that combines the properties of methanesulfonic acid and 2-phenylsulfanylethanol Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H It is a colorless liquid that is highly soluble in water and organic solvents 2-phenylsulfanylethanol, on the other hand, is an organic compound with a phenyl group attached to a sulfanyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;2-phenylsulfanylethanol can be achieved through several synthetic routes. One common method involves the reaction of methanesulfonic acid with 2-phenylsulfanylethanol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;2-phenylsulfanylethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted at low temperatures.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides and thiols
Substitution: Nitro, halogenated, or other substituted phenyl derivatives
Scientific Research Applications
Methanesulfonic acid;2-phenylsulfanylethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a catalyst in various reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;2-phenylsulfanylethanol involves its interaction with molecular targets through its sulfonic acid and phenylsulfanyl groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. The compound can inhibit or activate enzymes, disrupt cell membranes, or interfere with signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Methanesulfonic acid;2-phenylsulfanylethanol can be compared with similar compounds such as:
Methanesulfonic acid: A simpler compound with similar acidity but lacking the phenylsulfanyl group.
2-phenylsulfanylethanol: Lacks the sulfonic acid group, resulting in different reactivity and applications.
Sulfonic acids: Other sulfonic acids, such as p-toluenesulfonic acid, have different substituents on the aromatic ring, leading to variations in acidity and reactivity.
Properties
CAS No. |
62001-72-3 |
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Molecular Formula |
C9H14O4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
methanesulfonic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.CH4O3S/c9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,9H,6-7H2;1H3,(H,2,3,4) |
InChI Key |
GAXCMEJTEILNGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)SCCO |
Origin of Product |
United States |
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